
Copper--trimethylsilyl (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper–trimethylsilyl (1/1) is a compound that combines copper and trimethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Copper–trimethylsilyl (1/1) typically involves the reaction of copper salts with trimethylsilyl reagents. One common method is the reaction of copper(I) chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the copper.
Industrial Production Methods
Industrial production of Copper–trimethylsilyl (1/1) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Copper–trimethylsilyl (1/1) undergoes various types of chemical reactions, including:
Oxidation: The copper center can be oxidized to higher oxidation states.
Reduction: The compound can act as a reducing agent in certain reactions.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with Copper–trimethylsilyl (1/1) include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving Copper–trimethylsilyl (1/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield copper(II) complexes, while substitution reactions can produce a variety of organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Copper–trimethylsilyl (1/1) is used as a catalyst in various organic transformations, including cross-coupling reactions and hydrosilylation. Its unique properties make it an effective catalyst for promoting selective reactions.
Biology
In biological research, Copper–trimethylsilyl (1/1) is explored for its potential as an antimicrobial agent. Studies have shown that copper-based compounds can inhibit the growth of bacteria and fungi, making them useful in developing new antimicrobial treatments .
Medicine
In medicine, Copper–trimethylsilyl (1/1) is investigated for its potential therapeutic applications. Copper compounds have been studied for their role in treating diseases such as cancer and neurodegenerative disorders due to their ability to interact with biological molecules and modulate cellular processes .
Industry
In industry, Copper–trimethylsilyl (1/1) is used in the production of advanced materials, including polymers and composites. Its ability to act as a catalyst and its unique chemical properties make it valuable in manufacturing processes .
Wirkmechanismus
The mechanism of action of Copper–trimethylsilyl (1/1) involves its interaction with molecular targets and pathways. The copper center can participate in redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to interact with various substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Poly(1-trimethylsilyl-1-propyne): A polymer with similar trimethylsilyl groups, used in gas separation membranes.
Copper Nanoparticles: Copper-based materials with antimicrobial properties, used in various applications.
Uniqueness
Copper–trimethylsilyl (1/1) is unique due to its combination of copper and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wide range of reactions and applications, making it a versatile compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
91899-54-6 |
|---|---|
Molekularformel |
C3H9CuSi |
Molekulargewicht |
136.73 g/mol |
InChI |
InChI=1S/C3H9Si.Cu/c1-4(2)3;/h1-3H3; |
InChI-Schlüssel |
LEJJRFFBNLQENA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)C.[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


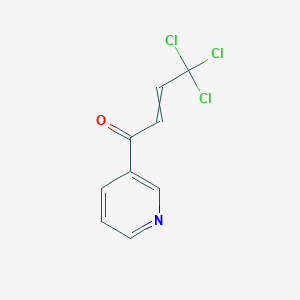
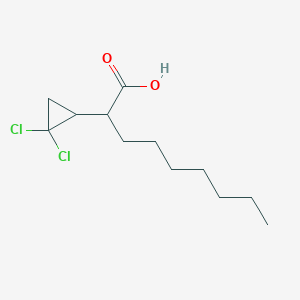
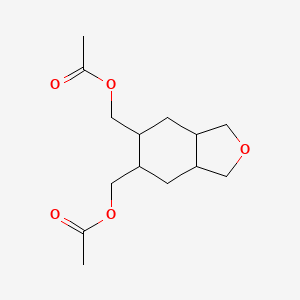
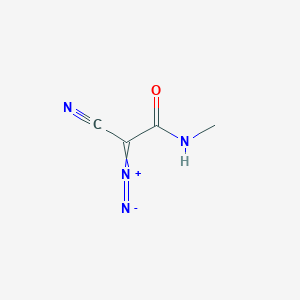
![N-butyl-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14352190.png)
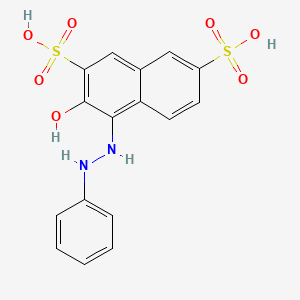
![N-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]formamide](/img/structure/B14352193.png)
![Ethyl 2-methyl-2-{4-[(thiophen-2-yl)methyl]phenoxy}butanoate](/img/structure/B14352202.png)
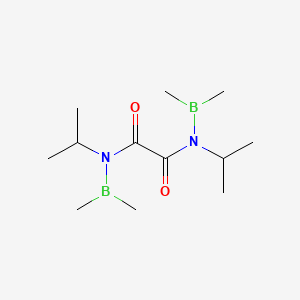
![N-[2-[2-[2-[bis(3-amino-3-oxopropyl)amino]ethylamino]ethylamino]ethyl]dodecanamide](/img/structure/B14352214.png)
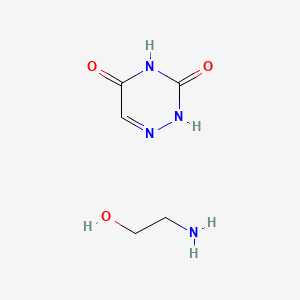
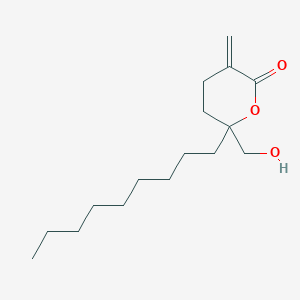
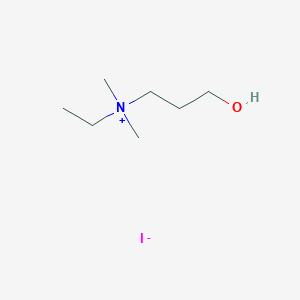
![N-[(4-Butoxyphenyl)methyl]naphthalen-1-amine](/img/structure/B14352257.png)
